carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate
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Overview
Description
, belongs to the cobalamin family and is a form of vitamin B12. Unlike cyanocobalamin, which contains a cyano group at the cobalt center, methylcobalamin features a methyl group. Structurally, it exhibits an octahedral cobalt(III) center and appears as bright red crystals .
Preparation Methods
Synthetic Routes:: Methylcobalamin can be synthesized in the laboratory by reducing cyanocobalamin (another form of vitamin B12) with sodium borohydride in an alkaline solution. This reduction replaces the cyano group with a methyl group, yielding methylcobalamin.
Industrial Production:: Industrial production methods involve fermentation processes using specific microorganisms. These organisms produce methylcobalamin, which can then be isolated and purified for various applications.
Chemical Reactions Analysis
Types of Reactions:: Methylcobalamin participates in various chemical reactions, including:
Redox Reactions: It undergoes oxidation and reduction processes.
Substitution Reactions: Methylcobalamin can exchange ligands around the cobalt center.
Reduction: Sodium borohydride (NaBH) in an alkaline medium.
Substitution: Various ligands can replace the methyl group, leading to different cobalamin derivatives.
Major Products:: The primary product of methylcobalamin reactions is itself, as it serves as a cofactor in essential biochemical pathways.
Scientific Research Applications
Methylcobalamin plays crucial roles in:
Neurology: It is used to treat peripheral neuropathy, diabetic neuropathy, and as a preliminary treatment for amyotrophic lateral sclerosis (ALS).
Hematology: Methylcobalamin supports red blood cell production.
DNA and RNA Synthesis: It contributes to nucleic acid synthesis.
Mechanism of Action
Methylcobalamin acts as a cofactor for enzymes involved in various metabolic pathways. It participates in reactions related to methionine synthesis, myelin formation, and homocysteine metabolism. Its molecular targets include enzymes such as methionine synthase and methylmalonyl-CoA mutase.
Comparison with Similar Compounds
Methylcobalamin stands out due to its methyl group, which distinguishes it from other cobalamins. Similar compounds include cyanocobalamin (with a cyano group) and hydroxocobalamin (with a hydroxyl group).
Properties
Molecular Formula |
C63H91CoN13O14P C63H91CoN13O14P- |
---|---|
Molecular Weight |
1344.4 g/mol |
IUPAC Name |
carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
QXOMMGINPOYKPR-WZHZPDAFSA-L |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Synonyms |
CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |
Origin of Product |
United States |
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